Aflatoxin Q1
Aflatoxin Q1
Aflatoxin Q1 is a member of the class of aflatoxins that is aflatoxin B1 in which the hydrogen at the pro-3S position is replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a carcinogenic agent. It is an aflatoxin, an aromatic ether and an aromatic ketone. It derives from an aflatoxin B1.
Brand Name:
Vulcanchem
CAS No.:
52819-96-2
VCID:
VC21337370
InChI:
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3
SMILES:
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1
Molecular Formula:
C17H12O7
Molecular Weight:
328.27 g/mol
Aflatoxin Q1
CAS No.: 52819-96-2
VCID: VC21337370
Molecular Formula: C17H12O7
Molecular Weight: 328.27 g/mol
* For research use only. Not for human or veterinary use.

Description | Aflatoxin Q1 is a member of the class of aflatoxins that is aflatoxin B1 in which the hydrogen at the pro-3S position is replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a carcinogenic agent. It is an aflatoxin, an aromatic ether and an aromatic ketone. It derives from an aflatoxin B1. |
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CAS No. | 52819-96-2 |
Product Name | Aflatoxin Q1 |
Molecular Formula | C17H12O7 |
Molecular Weight | 328.27 g/mol |
IUPAC Name | 14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Standard InChI | InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 |
Standard InChIKey | GYNOTJLCULOEIM-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C2C3=C(C(=O)C[C@@H]3O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
SMILES | COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Canonical SMILES | COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Melting Point | 265 °C |
Physical Description | Solid |
Synonyms | (3S,6aR,9aS)-2,3,6a,9a-Tetrahydro-3-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione; [3S-(3a,6a-a,9a-a)]-2,3,6a,9a-Tetrahydro-3-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione |
Reference | Mykkaenen, H. et al., Int. J. Cancer, 115, 879 (2005) Van Vleet, T.R. et al., J. Toxicol. Environ. Health, 65, 853 (2002) |
PubChem Compound | 630029 |
Last Modified | Apr 15 2024 |
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